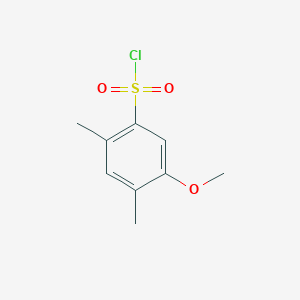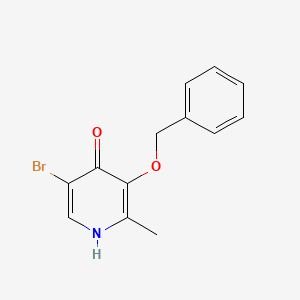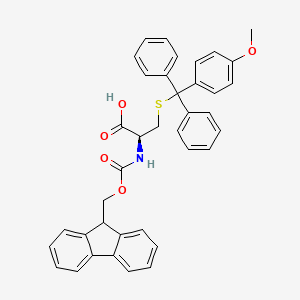
D-Fmoc-Cys(MMt)-OH
説明
“D-Fmoc-Cys(MMt)-OH” is a building block for Fmoc Solid Phase Peptide Synthesis (SPPS) which enables selective deprotection of cysteinyl thiol group on the solid phase . The Mmt group can be selectively deprotected on the solid phase with 1% TFA in DCM containing 5% TIS .
Synthesis Analysis
“D-Fmoc-Cys(MMt)-OH” is used as a reactant in the solid phase synthesis of peptides . It is commercially available and can be purchased from various chemical suppliers .Molecular Structure Analysis
The molecular formula of “D-Fmoc-Cys(MMt)-OH” is C38H33NO5S . The molecular weight is 615.74 g/mol .Chemical Reactions Analysis
“D-Fmoc-Cys(MMt)-OH” is used in Fmoc solid-phase peptide synthesis . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .Physical And Chemical Properties Analysis
“D-Fmoc-Cys(MMt)-OH” is a white powder or crystal . It has a predicted boiling point of 788.8±60.0 °C and a predicted density of 1.269±0.06 g/cm3 . The predicted pKa is 3.41±0.10 .科学的研究の応用
Peptide Synthesis
“Fmoc-D-Cys(Mmt)-OH” is extensively used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, while the Mmt (4-methoxytrityl) group protects the thiol side chain of cysteine. This dual protection is crucial for synthesizing peptides without unwanted side reactions, especially when creating peptides with multiple cysteine residues that need to form disulfide bridges at a later stage .
Protein Semisynthesis
In protein semisynthesis, fragments of proteins are synthesized using standard peptide synthesis techniques and then ligated to other peptides or protein fragments. “Fmoc-D-Cys(Mmt)-OH” plays a role in the synthesis of these fragments, particularly when the native protein contains disulfide bridges. The protecting groups can be selectively removed to allow for the correct formation of disulfide bonds .
Peptide/Protein Labelling
The compound is used for the site-specific labelling of peptides and proteins. After peptide synthesis, the Mmt group can be selectively deprotected to reveal the thiol group of cysteine, which can then react with various labels or probes. This is particularly useful in bioconjugation chemistry, where peptides and proteins are labelled with fluorescent tags, biotin, or other molecules for detection and purification purposes .
Development of Therapeutic Peptides
Therapeutic peptides often contain cysteine residues that form disulfide bridges, contributing to their stability and function. “Fmoc-D-Cys(Mmt)-OH” is used in the synthesis of such peptides, ensuring that the cysteine residues are correctly aligned and protected until the final stages of synthesis, where the formation of disulfide bridges is required .
Study of Protein Folding
The study of protein folding often requires the synthesis of peptides and proteins with specific disulfide bridge patterns. “Fmoc-D-Cys(Mmt)-OH” allows for the controlled introduction of cysteine residues into peptides, which can then be oxidized to form disulfide bridges, mimicking the folding process of proteins in vivo .
Creation of Cysteine-Rich Peptides
Cysteine-rich peptides, such as those found in venom or as part of the immune response, can be synthesized using “Fmoc-D-Cys(Mmt)-OH”. The protection of the cysteine side chain is essential for the correct folding and formation of the characteristic disulfide-rich scaffold of these bioactive peptides .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUWFUSGOYXQX-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Cys(Mmt)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



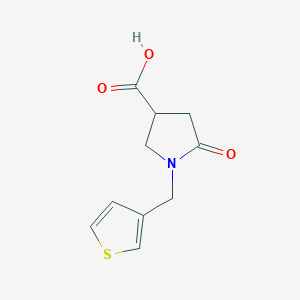
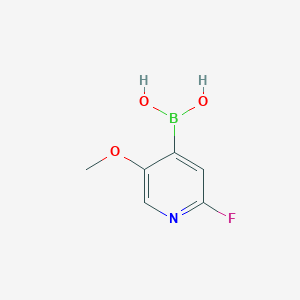
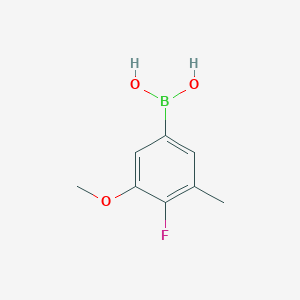
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
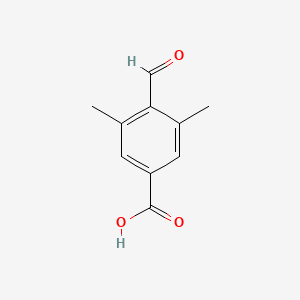
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)
![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)

